molecular formula C18H16N4O B2478719 N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415568-48-6

N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2478719
CAS No.: 2415568-48-6
M. Wt: 304.353
InChI Key: GBJKCAMDBMKHHK-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves the acylation of quinolin-5-amine with appropriate carboxylic acid derivatives. One common method includes the use of methacryloyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures . The reaction yields the desired compound, which can be purified through column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinolin-5-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide stands out due to its unique structural features and the combination of the quinoline and cinnoline moieties

Properties

IUPAC Name

N-quinolin-5-yl-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(17-11-12-5-1-2-7-14(12)21-22-17)20-16-9-3-8-15-13(16)6-4-10-19-15/h3-4,6,8-11H,1-2,5,7H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJKCAMDBMKHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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